1-Phenyl-2-butene

Anionic Polymerization Model Anions Regioselectivity

1-Phenyl-2-butene (CAS 1560-06-1) is a substituted aromatic alkene with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol. The compound features a phenyl group attached at the 1-position of a 2-butene chain, with an XLogP3 value of 3.5, zero hydrogen bond donors or acceptors, and a topological polar surface area of 0 Ų.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 1560-06-1
Cat. No. B075058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-butene
CAS1560-06-1
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC=CCC1=CC=CC=C1
InChIInChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3/b3-2+
InChIKeyVUKHQPGJNTXTPY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-butene (CAS 1560-06-1) — Product Baseline and Key Identifiers for Scientific Procurement


1-Phenyl-2-butene (CAS 1560-06-1) is a substituted aromatic alkene with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol [1]. The compound features a phenyl group attached at the 1-position of a 2-butene chain, with an XLogP3 value of 3.5, zero hydrogen bond donors or acceptors, and a topological polar surface area of 0 Ų [1]. It exists as E- (trans-) and Z- (cis-) stereoisomers; the E-isomer is the more thermodynamically stable and commonly supplied form. Under ambient conditions, it is a liquid with a boiling point of 176°C at 760 mmHg, a flash point of 56.2°C, a density of approximately 0.887 g/cm³, and a refractive index of 1.518 .

Why 1-Phenyl-2-butene Cannot Be Replaced by Generic Analogs: Stereochemical and Reactivity Differentiation


1-Phenyl-2-butene cannot be substituted with other phenylbutene isomers or generic styrenic monomers without altering experimental outcomes. The compound's distinct regio- and stereochemical arrangement (C-1 phenyl attachment with C-2–C-3 internal double bond) dictates both its photophysical behavior and the charge distribution in derived anionic intermediates [1]. Specifically, lithiation of 1-phenyl-2-butene generates a π-benzyl type anion with a negative charge distribution fundamentally different from the π-allylphenyl type anions produced from 3-phenyl-1-butene lithiation [2]. This difference in charge distribution directly controls regioselectivity in reactions with electrophiles. Furthermore, the compound serves as a well-characterized model system for intramolecular energy transfer studies between phenyl and olefin moieties—a feature absent in non-conjugated analogs [3]. Procurement of an undefined isomer mixture or alternative phenylalkene may yield irreproducible results in polymerization, photochemical, or synthetic studies where this specific electronic and geometric configuration is essential.

1-Phenyl-2-butene Quantitative Performance Evidence: Direct Comparative Data for Selection Decisions


Regioselectivity in Electrophilic Trapping of 1-Phenyl-2-butene-Derived Anion

Lithiation of 1-phenyl-2-butene generates a π-benzyl type anion. In reactions with methyl iodide, this anion yields α-position products with 96–98% selectivity [1]. In contrast, the π-allylphenyl type anion derived from lithiation of 3-phenyl-1-butene yields only 45–85% α-products under comparable conditions [1]. This regioselectivity difference stems from distinct negative charge distributions between the two anion types.

Anionic Polymerization Model Anions Regioselectivity Organolithium Chemistry

Thermal Stability: Benzyl-Vinyl C–C Bond Dissociation Kinetics

1-Phenyl-2-butene has been quantitatively characterized for thermal decomposition in single-pulse shock tube experiments. The rate expression for benzyl-vinyl C–C bond cleavage is k = 2.4 × 10¹⁶ exp(-43780/T) s⁻¹ over the temperature range 1100–1200 K at 2.5–3.5 atm [1]. This kinetic parameterization enables direct calculation of decomposition half-lives at relevant temperatures for process safety and reactor design.

Thermal Decomposition Shock Tube Kinetics Bond Dissociation Energy Combustion Chemistry

Electrochemical Halofunctionalization: Anodic Oxidation Reactivity

1-Phenyl-2-butene undergoes electrochemical halofunctionalization via anodic oxidation in acetonitrile solution containing tetraethylammonium halides (Et₄NI, Et₄NBr, or Et₄NCl), converting directly to the corresponding haloamide derivatives [1]. This electrochemical method eliminates the requirement for silver salts or chemical oxidants otherwise employed in analogous conventional chemical routes [1].

Electrochemical Synthesis Halofunctionalization Olefin Functionalization Green Chemistry

1-Phenyl-2-butene Optimal Application Scenarios: Where Quantitative Differentiation Drives Procurement Value


Anionic Polymerization Mechanistic Studies Requiring Defined Anion Regioselectivity

When investigating the relationship between anion structure and electrophile trapping regioselectivity in anionic polymerization systems, 1-phenyl-2-butene is the preferred model substrate. Lithiation of this compound yields a π-benzyl type anion that traps methyl iodide at the α-position with 96–98% selectivity . This near-quantitative regiochemical outcome contrasts sharply with the 45–85% α-selectivity observed for the π-allylphenyl anion derived from 3-phenyl-1-butene lithiation . For polymerization kinetics and mechanistic studies where predictable anion reactivity is paramount, this 1.1- to 2.2-fold difference in α-selectivity makes 1-phenyl-2-butene the definitive choice for generating reproducible α-product distributions.

High-Temperature Pyrolysis and Combustion Kinetics with Validated Rate Parameters

For research programs requiring quantitative thermal stability data for benzyl-vinyl bond cleavage, 1-phenyl-2-butene is uniquely characterized. Single-pulse shock tube experiments have established the rate expression for decomposition: k = 2.4 × 10¹⁶ exp(-43780/T) s⁻¹ over 1100–1200 K . This validated kinetic parameterization enables direct computation of decomposition half-lives at relevant temperatures. The absence of analogous shock-tube-derived kinetic data for most phenylalkene analogs positions 1-phenyl-2-butene as the compound of choice for combustion modeling, pyrolysis mechanism studies, and process safety assessments where reliable thermal decomposition kinetics are non-negotiable.

Electrochemical Halofunctionalization with Reduced Reagent Burden

Synthetic workflows targeting haloamide derivatives from phenylalkenes can eliminate stoichiometric silver salts and chemical oxidants by employing 1-phenyl-2-butene in an electrochemical protocol. The compound undergoes anodic oxidation in acetonitrile with tetraethylammonium halides to directly yield the corresponding haloamide derivatives . This reagent-minimized pathway reduces waste and cost relative to conventional halofunctionalization routes that rely on stoichiometric silver salts or chemical oxidants . For laboratories prioritizing sustainable synthesis or operating under silver salt availability constraints, 1-phenyl-2-butene offers a functionally differentiated and documented electrochemical entry point.

Intramolecular Energy Transfer Photophysics with Well-Defined Phenyl-Olefin Geometry

For fundamental photochemical studies examining intramolecular energy transfer between aromatic and olefinic chromophores, 1-phenyl-2-butene serves as a rigorously characterized model system. The compound has been extensively investigated for cis–trans photoisomerization via both intramolecular and intermolecular singlet–singlet and triplet energy transfer pathways from the phenyl to the olefin group . The fixed spatial relationship between the phenyl ring and the internal C-2–C-3 double bond provides a geometrically defined scaffold that alternative phenylalkene isomers cannot replicate. Researchers requiring a benchmark system for fluorescence quenching or photosensitization studies should select 1-phenyl-2-butene for its documented photophysical behavior and established spectroscopic assignments.

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